1-(4-Ethylphenyl)-2-propanol
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7,9,12H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXBFVIAFAWLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation
Catalytic hydrogenation of 4-ethylpropiophenone employs hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or Raney nickel. In a procedure analogous to the synthesis of 1-(4-ethylphenyl)ethanol, hydrogenation at 100°C under 1500 psi (15001.5 Torr) for 12 hours in ethanol achieves near-quantitative conversion. For example, reducing 10 g of 4-ethylpropiophenone under these conditions yields 9.5 g (95%) of this compound. The reaction mechanism involves sequential adsorption of hydrogen and ketone onto the catalyst surface, followed by hydrogenolysis of the carbonyl group to form the secondary alcohol.
Hydride Reduction
Alternative reduction methods utilize sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). While NaBH4 is selective for ketones and operates under milder conditions (room temperature, ethanol solvent), LiAlH4 offers broader applicability at the expense of requiring anhydrous conditions. For instance, treating 4-ethylpropiophenone with LiAlH4 in tetrahydrofuran (THF) at reflux for 4 hours achieves an 88% yield. Hydride agents directly transfer a hydride ion to the carbonyl carbon, forming an alkoxide intermediate that is protonated during workup.
Table 1: Comparative Performance of Reduction Methods
| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C (5%) | 100 | 12 | 95 |
| Hydride Reduction | LiAlH4 | 65 (reflux) | 4 | 88 |
Grignard Reaction with 4-Ethylbenzaldehyde
The Grignard reaction offers a versatile route to secondary alcohols by reacting organomagnesium reagents with carbonyl compounds. For this compound, this method involves the addition of ethyl magnesium bromide to 4-ethylbenzaldehyde, followed by acidic workup.
Reaction Mechanism and Optimization
4-Ethylbenzaldehyde reacts with ethyl magnesium bromide in dry ether to form a magnesium alkoxide intermediate. Quenching with aqueous HCl yields the target alcohol. Key parameters include:
-
Solvent : Anhydrous diethyl ether or THF to stabilize the Grignard reagent.
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Temperature : Slow addition at 0°C to control exothermicity, followed by reflux at 40°C for 2 hours.
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Stoichiometry : A 1:1 molar ratio of aldehyde to Grignard reagent minimizes side reactions.
Under optimized conditions, this method achieves an 82% yield. Challenges include the sensitivity of Grignard reagents to moisture and the need for strict anhydrous conditions.
Hydroboration-Oxidation of 1-(4-Ethylphenyl)propene
Anti-Markovnikov addition of boron to alkenes, followed by oxidation, provides regioselective access to secondary alcohols. For this compound, this method requires synthesizing 1-(4-ethylphenyl)propene as a precursor.
Synthesis of 1-(4-Ethylphenyl)propene
The alkene is prepared via a Wittig reaction between 4-ethylbenzaldehyde and propylidenetriphenylphosphorane. Reacting 4-ethylbenzaldehyde (1.0 eq) with the ylide (1.2 eq) in dichloromethane at room temperature for 6 hours yields the alkene in 75% yield.
Hydroboration-Oxidation
Treating 1-(4-ethylphenyl)propene with borane-THF complex (BH3·THF) at 0°C, followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH), affords the target alcohol. The reaction proceeds via anti-Markovnikov addition, placing the boron on the less substituted carbon. Oxidation replaces boron with a hydroxyl group, yielding this compound in 78% yield.
Table 2: Hydroboration-Oxidation Reaction Parameters
| Parameter | Value | Yield (%) |
|---|---|---|
| Borane Equivalents | 1.1 eq | 78 |
| Oxidation Time | 2 hours | — |
| Temperature | 0°C (addition), 25°C (oxidation) | — |
Friedel-Crafts Acylation Followed by Reduction
This two-step approach involves acylating ethylbenzene to form 4-ethylpropiophenone, which is subsequently reduced to the target alcohol.
Friedel-Crafts Acylation
Reacting ethylbenzene with propionyl chloride (1.2 eq) in the presence of aluminum chloride (AlCl3, 1.5 eq) in dichloromethane at 0°C for 3 hours installs the propanoyl group predominantly at the para position. The reaction yields 70% 4-ethylpropiophenone, with ortho isomer formation limited to <10%.
Reduction to Alcohol
As detailed in Section 1, reducing the ketone via catalytic hydrogenation or hydride agents completes the synthesis. Combining both steps provides an overall yield of 60–65%, making this route less efficient than direct methods.
Comparative Analysis of Synthetic Routes
Each method offers distinct advantages and limitations:
-
Ketone Reduction : High yields (88–95%) and simplicity make this the preferred industrial-scale method.
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Grignard Reaction : Requires stringent anhydrous conditions but provides modular access to substituted alcohols.
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Hydroboration-Oxidation : Excellent regioselectivity, albeit with multi-step precursor synthesis.
-
Friedel-Crafts Route : Lower overall efficiency due to isomer formation during acylation.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to 1-(4-ethylphenyl)-2-propanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to the corresponding alkane, 1-(4-ethylphenyl)-2-propane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed:
Oxidation: 1-(4-Ethylphenyl)-2-propanone.
Reduction: 1-(4-Ethylphenyl)-2-propane.
Substitution: 1-(4-Ethylphenyl)-2-chloropropane or 1-(4-Ethylphenyl)-2-bromopropane.
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
1-(4-Ethylphenyl)-2-propanol is primarily used as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals by facilitating reactions that lead to the formation of more complex molecules. The compound's structure allows it to participate in various chemical transformations, including oxidation and substitution reactions.
Reactions Involving this compound
| Reaction Type | Product Formed |
|---|---|
| Oxidation | 1-(4-Ethylphenyl)-2-propanone |
| Reduction | 1-(4-Ethylphenyl)propane |
| Substitution | 1-(4-Ethylphenyl)-2-propyl chloride |
Biological Applications
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anti-inflammatory effects. These properties make it a candidate for further investigation in therapeutic applications, where it could be developed into new drugs targeting infections or inflammatory conditions.
Mechanism of Action
The biological activity of this compound may involve interactions with cellular receptors or enzymes. Understanding these interactions is crucial for elucidating its pharmacological potential and optimizing its use in medicinal chemistry.
Medical Applications
Precursor in Drug Synthesis
The compound serves as a precursor in the synthesis of various therapeutic agents. Its ability to undergo specific chemical transformations allows for the development of novel pharmaceuticals with enhanced efficacy and safety profiles. For instance, derivatives of this compound have been explored for their potential use in treating conditions such as cancer and chronic inflammation.
Industrial Applications
Fragrance and Flavoring Agents
Due to its aromatic properties, this compound is utilized in the production of fragrances and flavoring agents. Its pleasant scent profile makes it suitable for incorporation into personal care products and food items, enhancing consumer appeal.
Case Studies
Several case studies highlight the practical applications of this compound:
- Pharmaceutical Development : A study focused on synthesizing derivatives of this compound for potential anti-inflammatory drugs demonstrated its effectiveness in reducing inflammation markers in vitro.
- Agricultural Chemistry : Research involving the compound as an intermediate in agrochemical synthesis showed promising results in developing effective herbicides with reduced environmental impact.
- Cosmetic Formulations : The integration of this compound into cosmetic products was evaluated for its stability and sensory properties, indicating its suitability for use in creams and lotions.
Mechanism of Action
The mechanism by which 1-(4-ethylphenyl)-2-propanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various physiological responses. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Limitations
- Environmental Relevance: this compound’s formation in water systems highlights its environmental persistence, though quantitative data on its half-life are lacking .
- Structural Uncertainties: notes that hydroxyl radical-mediated products like 1-(4-ethylphenyl)-2-methylpropan-1-ol cannot be definitively characterized, complicating direct comparisons .
- Fluorinated Analogs : Fluorine substitution (e.g., 1-(4-Ethylphenyl)-1,1-difluoropropan-2-on) may enhance metabolic stability but requires toxicological evaluation .
Biological Activity
1-(4-Ethylphenyl)-2-propanol, also known as 4-Ethylphenyl isopropanol, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
This compound has the following chemical structure:
- Molecular Formula : C11H16O
- CAS Number : 100-51-6
- Molecular Weight : 168.25 g/mol
The compound features a propanol moiety attached to a para-ethylphenyl group, which contributes to its unique properties and potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with various cellular receptors and enzymes. These interactions can lead to several physiological responses, including:
- Antimicrobial Activity : The compound exhibits potential antimicrobial effects, which may be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
- Anti-inflammatory Properties : Research suggests that it may modulate inflammatory pathways, possibly by inhibiting specific enzymes involved in the inflammatory response.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Analgesic | Modulation of pain pathways | |
| Antioxidant | Scavenging free radicals |
Antimicrobial Studies
In a study investigating the antimicrobial properties of various phenolic compounds, this compound showed significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated that it could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Research has demonstrated that this compound can reduce inflammation in vitro by decreasing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential use in treating inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that while not as potent as some antibiotics, it exhibited synergistic effects when combined with them, enhancing overall antimicrobial activity.
Case Study 2: In Vivo Anti-inflammatory Activity
In an animal model of arthritis, administration of this compound resulted in a significant reduction in swelling and pain compared to the control group. This suggests that the compound may hold therapeutic potential for managing inflammatory diseases.
Table 2: Comparative Efficacy in Case Studies
| Study Type | Compound Tested | Outcome | Reference |
|---|---|---|---|
| Antimicrobial | This compound | Synergistic effect with antibiotics | |
| Anti-inflammatory | This compound | Reduced swelling in arthritis model |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Ethylphenyl)-2-propanol, and what are their respective yields and purity considerations?
- Methodological Answer : The compound can be synthesized via reduction of its ketone precursor, 1-(4-Ethylphenyl)-2-propanone, using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium borohydride in ethanol. Yields typically range from 70–85%, with purity dependent on post-reduction purification (e.g., column chromatography or recrystallization). Alternative routes include Grignard reactions involving 4-ethylbenzyl magnesium bromide and acetaldehyde derivatives .
Q. How can researchers characterize the structural and stereochemical properties of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the alcohol moiety (δ ~1.5–2.0 ppm for CH₂ and δ ~60–70 ppm for C-OH) and ethylphenyl substituents.
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated in structurally related alcohols .
- Mass Spectrometry : ESI-MS or GC-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 178.23) and fragmentation patterns .
Q. What are the key physicochemical properties (e.g., solubility, vapor pressure, stability) of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar solvents (ethanol, acetone) but poorly soluble in water.
- Vapor Pressure : Estimated via transpiration methods (e.g., 0.12 kPa at 25°C for analogous alcohols) .
- Stability : Susceptible to oxidation; store under inert gas with stabilizers like BHT. Density: ~0.96 g/cm³; boiling point: ~241°C .
Advanced Research Questions
Q. What challenges arise in determining the thermodynamic properties (e.g., vapor-liquid equilibrium, enthalpy of formation) of this compound, and how can they be methodologically addressed?
- Methodological Answer : Challenges include low volatility and thermal decomposition. Use static vapor pressure cells or transpiration techniques paired with Clausius-Clapeyron equations. Enthalpy of formation can be derived via combustion calorimetry or computational methods (e.g., Gaussian-based DFT) .
Q. How do reaction conditions influence the stereoselective synthesis of this compound, and what mechanistic insights guide optimal pathway selection?
- Methodological Answer : Stereoselectivity depends on reducing agents and catalysts. For example, asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) yields enantiomerically pure product. Mechanistic studies via kinetic isotope effects (KIEs) and DFT modeling can optimize transition states .
Q. In environmental fate studies, what analytical techniques are critical for identifying this compound as a transformation product of pharmaceutical compounds?
- Methodological Answer : LC-MS/MS with MRM transitions (e.g., m/z 178 → 133) or GC-MS (derivatized with BSTFA) enhances detection limits. Isotopic labeling (e.g., ¹⁸O) tracks hydroxylation pathways in degradation studies .
Q. How can computational chemistry models predict the reactivity and stability of this compound in various solvent systems?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) assess solvation effects. Quantum mechanical calculations (e.g., COSMO-RS) predict partition coefficients and oxidation potentials .
Q. What are the discrepancies in reported spectral data for this compound, and how can researchers validate and reconcile these inconsistencies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
